molecular formula C38H43FO9 B1409357 (2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane CAS No. 864738-49-8

(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane

Cat. No.: B1409357
CAS No.: 864738-49-8
M. Wt: 662.7 g/mol
InChI Key: RJUZNXWKMPSCTC-LDVAZLSXSA-N
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Description

(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of multiple methoxybenzyl groups attached to a galactopyranosyl fluoride core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane typically involves the protection of hydroxyl groups in D-galactopyranose followed by the introduction of methoxybenzyl groups. The reaction conditions often include the use of protecting groups such as acetals or ketals, and the introduction of fluoride is achieved through nucleophilic substitution reactions. Common reagents used in these reactions include methoxybenzyl chloride and fluoride sources like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, purification through column chromatography, and rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of carbohydrate-protein interactions and as a probe in glycosylation studies.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-glucopyranosyl fluoride
  • 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-mannopyranosyl fluoride
  • 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-thioglucopyranoside

Uniqueness

(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of multiple methoxybenzyl groups enhances its stability and makes it a valuable intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3/t34-,35+,36+,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUZNXWKMPSCTC-LDVAZLSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane
Reactant of Route 2
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane
Reactant of Route 3
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane
Reactant of Route 4
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane
Reactant of Route 5
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane
Reactant of Route 6
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane

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